molecular formula C27H33N3O5S B14792762 4-Thiazolidinecarboxamide, 3-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-1-oxo-4-phenylbutyl]-5,5-dimethyl-N-2-propenyl-

4-Thiazolidinecarboxamide, 3-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-1-oxo-4-phenylbutyl]-5,5-dimethyl-N-2-propenyl-

Cat. No.: B14792762
M. Wt: 511.6 g/mol
InChI Key: LXRNKYYBEZMYNM-UHFFFAOYSA-N
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Description

4-Thiazolidinecarboxamide, 3-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-1-oxo-4-phenylbutyl]-5,5-dimethyl-N-2-propenyl- is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound is characterized by its thiazolidine ring, carboxamide group, and multiple functional groups that contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinecarboxamide, 3-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-1-oxo-4-phenylbutyl]-5,5-dimethyl-N-2-propenyl- typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a cysteine derivative with an aldehyde or ketone under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the thiazolidine derivative with an appropriate amine under dehydrating conditions.

    Functionalization of the Side Chains: The side chains, including the hydroxy, benzoyl, and phenyl groups, are introduced through a series of substitution and addition reactions, often involving reagents such as acyl chlorides, amines, and alcohols.

    Final Coupling Reaction: The final step involves coupling the functionalized thiazolidine derivative with a propenyl group using a suitable coupling reagent like a carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinecarboxamide, 3-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-1-oxo-4-phenylbutyl]-5,5-dimethyl-N-2-propenyl- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Addition: The double bond in the propenyl group can undergo addition reactions with halogens or hydrogen in the presence of catalysts.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Electrophilic Substitution Reagents: Nitric acid, halogens

    Addition Reagents: Halogens, hydrogen gas with catalysts

Major Products

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Alcohols

    Substitution Products: Nitro or halogenated derivatives

    Addition Products: Halogenated or hydrogenated derivatives

Scientific Research Applications

4-Thiazolidinecarboxamide, 3-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-1-oxo-4-phenylbutyl]-5,5-dimethyl-N-2-propenyl- has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

    Biochemistry: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential as a biochemical tool.

    Industrial Chemistry: The compound’s unique functional groups make it a candidate for use in the synthesis of advanced materials, such as polymers or catalysts.

    Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics to determine its suitability as a drug candidate.

Mechanism of Action

The mechanism of action of 4-Thiazolidinecarboxamide, 3-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-1-oxo-4-phenylbutyl]-5,5-dimethyl-N-2-propenyl- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or ion channels, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, such as the inflammatory or apoptotic pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Thiazolidinecarboxamide Derivatives: Compounds with similar thiazolidine and carboxamide structures but different side chains.

    Benzoyl Amino Acid Derivatives: Compounds with benzoyl and amino acid moieties, exhibiting similar reactivity and potential biological activity.

Uniqueness

4-Thiazolidinecarboxamide, 3-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-1-oxo-4-phenylbutyl]-5,5-dimethyl-N-2-propenyl- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its complex structure allows for diverse interactions with biological targets, making it a versatile compound for scientific research.

Properties

Molecular Formula

C27H33N3O5S

Molecular Weight

511.6 g/mol

IUPAC Name

3-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylbutanoyl]-5,5-dimethyl-N-prop-2-enyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C27H33N3O5S/c1-5-14-28-25(34)23-27(3,4)36-16-30(23)26(35)22(32)20(15-18-10-7-6-8-11-18)29-24(33)19-12-9-13-21(31)17(19)2/h5-13,20,22-23,31-32H,1,14-16H2,2-4H3,(H,28,34)(H,29,33)

InChI Key

LXRNKYYBEZMYNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NCC=C)(C)C)O

Origin of Product

United States

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